molecular formula C7H11IO B2574279 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane CAS No. 2387221-08-9

1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane

Cat. No.: B2574279
CAS No.: 2387221-08-9
M. Wt: 238.068
InChI Key: RSTBLETYZTVRBM-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-2-oxabicyclo[311]heptane is a bicyclic organic compound featuring an iodomethyl group and an oxabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the reaction of a suitable bicyclic precursor with iodomethane under specific conditions. For instance, the use of N-hydroxyphthalimide esters of the corresponding carboxylic acids in a photocatalytic Minisci-like reaction has been reported . This method employs mild conditions and an organic photocatalyst, avoiding the need for an external oxidant.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, scaling up the reaction, and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve solvents like acetonitrile or dimethylformamide (DMF) and may require a base such as potassium carbonate.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodomethyl group.

Scientific Research Applications

1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: It may be used in the synthesis of materials with unique properties, such as polymers or advanced materials for electronics.

Mechanism of Action

The mechanism of action of 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the oxabicyclo structure provides rigidity and specific spatial orientation. These interactions can influence biological pathways and molecular recognition processes.

Comparison with Similar Compounds

1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane can be compared with other bicyclic compounds such as:

The uniqueness of this compound lies in its specific combination of an iodomethyl group and an oxabicyclo structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IO/c8-5-7-3-6(4-7)1-2-9-7/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTBLETYZTVRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CC1C2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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